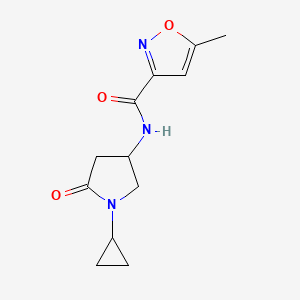
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide, also known as CPM-oxazole, is a synthetic compound with a wide range of potential applications in scientific research. CPM-oxazole is an analogue of the naturally occurring neurotransmitter dopamine and has been used as a research tool in the pharmacological and physiological study of dopaminergic systems. CPM-oxazole has been used to study the role of dopamine in the central nervous system, as well as its effects on the cardiovascular system. It has also been used to study the effects of drugs on dopaminergic systems and to investigate the effects of various drug treatments on the behavior of laboratory animals.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide has been used in a variety of scientific research applications. It has been used to study the role of dopamine in the central nervous system, as well as its effects on the cardiovascular system. It has also been used to study the effects of drugs on dopaminergic systems and to investigate the effects of various drug treatments on the behavior of laboratory animals. N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide has also been used as a research tool to study the effects of dopamine on behavior, as well as to investigate the effects of various drugs on behavior.
Wirkmechanismus
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide acts as an agonist at dopamine receptors, specifically the D2 and D3 receptors. It has been shown to increase dopamine levels in the brain, resulting in increased levels of dopamine in the prefrontal cortex and the nucleus accumbens. This increased dopamine activity is thought to be responsible for the observed effects of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide on behavior.
Biochemical and Physiological Effects
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain and has been shown to increase levels of the neurotransmitter serotonin. It has also been shown to increase levels of the neurotransmitter norepinephrine. In addition, it has been shown to increase levels of the hormone prolactin and to increase levels of the hormone oxytocin.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide has several advantages for use in laboratory experiments. It is simple to synthesize and can be prepared in large quantities for use in experiments. In addition, it is relatively stable and can be stored for long periods of time. However, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide has several limitations for use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in experiments that require the use of aqueous solutions. In addition, it has a relatively short half-life, which can limit its usefulness in experiments that require long-term exposure to the compound.
Zukünftige Richtungen
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide has been used in a variety of scientific research applications, but there are still many potential future directions for its use. One potential area of research is the use of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide to study the effects of drugs on dopaminergic systems. In addition, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide could be used to investigate the effects of various drug treatments on the behavior of laboratory animals. Another potential area of research is the use of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide to study the effects of dopamine on behavior. Finally, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide could be used to investigate the effects of various drugs on behavior.
Synthesemethoden
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide can be synthesized using a variety of methods. One method involves the reaction of N-methyl-1,2-oxazole-3-carboxamide with cyclopropylmethyl chloride in the presence of a base, such as potassium carbonate. This reaction yields the desired product in high yields and can be carried out in a single step. Another method involves the reaction of N-methyl-1,2-oxazole-3-carboxamide with cyclopropylmethyl bromide in the presence of a base, such as potassium hydroxide. This reaction also yields the desired product in high yields and can be carried out in a single step.
Eigenschaften
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-7-4-10(14-18-7)12(17)13-8-5-11(16)15(6-8)9-2-3-9/h4,8-9H,2-3,5-6H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUHDQRLPAHKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylisoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)
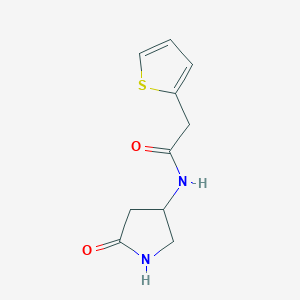
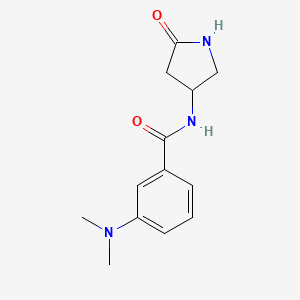
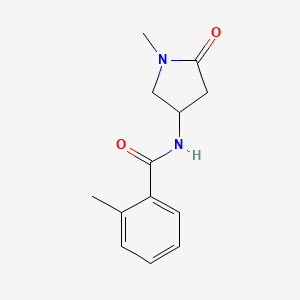

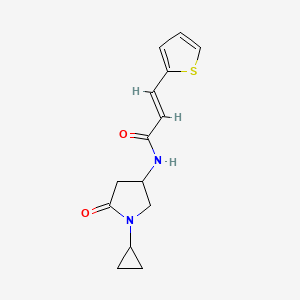

![5-amino-1-phenyl-6-(prop-2-en-1-ylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6503756.png)

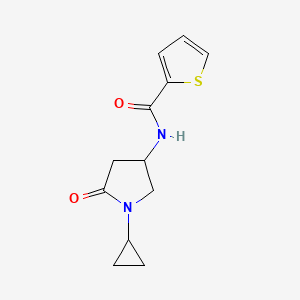

![2-[(pyridin-3-yl)formamido]ethyl 2-(2,6-dimethylphenoxy)acetate hydrochloride](/img/structure/B6503787.png)
![methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6503789.png)
![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B6503799.png)